Cas no 172430-76-1 (Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,2,8,9-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- (9CI))

Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,2,8,9-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- (9CI) structure
172430-76-1 structure
Nombre del producto:Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,2,8,9-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- (9CI)
Número CAS:172430-76-1
MF:C26H38O9
Megavatios:494.57452917099
CID:215642

Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,2,8,9-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,2,8,9-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- (9CI)
    • Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methyle
    • Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,2,8,9-triacetate, [2S-(2a,3ab,4aa,6a,8b,8ab,9a,10b)]-
    • Taxawallin F
    • Renchi: 1S/C26H38O9/c1-12-17-10-26(24(6,7)32)11-19(33-14(3)27)13(2)21(26)22(31)23(35-16(5)29)25(17,8)20(9-18(12)30)34-15(4)28/h17-20,22-23,30-32H,1,9-11H2,2-8H3/t17-,18+,19+,20+,22-,23+,25+,26+/m1/s1
    • Clave inchi: SGZHKJOBEGSWHS-IKUFABFJSA-N
    • Sonrisas: C1(C)=C2[C@](C(O)(C)C)(C[C@]3([H])C(=C)[C@@H](O)C[C@H](OC(=O)C)[C@@]3(C)[C@@H](OC(=O)C)[C@@H]2O)C[C@@H]1OC(=O)C

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 35
  • Xlogp3: 0.453

Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,2,8,9-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- (9CI) Literatura relevante

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